Scaffold-Derived Kinase Selectivity: The 'Non-Polar Shape' Advantage
In contrast to the parent dihydropteridone inhibitor BI-D1870, derivatives built from a 2,3-difluorophenol pyridine core (exemplified by LJH685 and LJI308) exhibit a drastically improved selectivity window. Kinase-binding screening arrays show interaction exclusively with the RSK NTKD, with greater than 200-fold weaker potency against a broad panel of other kinases [1]. This contrasts with BI-D1870, which is known to have significant off-target activity. While this is a downstream product-level comparison, it validates the 2,3-difluorophenyl pyridine scaffold's ability to encode a 'non-polar shape' that minimizes promiscuous interactions [1].
| Evidence Dimension | Kinase selectivity (fold-selectivity vs. RSK) |
|---|---|
| Target Compound Data | Not directly assayed (scaffold); downstream compounds show >200-fold selectivity for RSK over other kinases [1]. |
| Comparator Or Baseline | BI-D1870, the parent dihydropteridone RSK inhibitor, exhibits significantly broader kinase inhibition and off-target effects [1]. |
| Quantified Difference | Downstream inhibitors engineered from this scaffold achieve >200-fold selectivity, whereas BI-D1870 is non-selective [1]. |
| Conditions | Kinase-binding screening array evaluating interaction against a broad panel of kinases [1]. |
Why This Matters
This differentiated stereoelectronic profile is critical for procurement when the research goal is to generate clean biological probes with minimal polypharmacology, avoiding the confounding effects observed with earlier-generation scaffolds like BI-D1870.
- [1] Koutsougianni, F., et al. (2023). Biochemical Pharmacology. Section 3.3: LJH685 and LJI308. View Source
